molecular formula C23H20N2O5S2 B12038053 Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 313966-52-8

Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12038053
CAS No.: 313966-52-8
M. Wt: 468.5 g/mol
InChI Key: VEBODPOGTYVLTO-LDADJPATSA-N
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Description

Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, with a 4-acetoxyphenyl group at position 5, a thiophen-2-ylmethylene substituent at position 2, and an ethyl ester at position 6 . Its synthesis typically involves the Biginelli reaction, a multicomponent condensation of ethyl acetoacetate, thiourea, and an aldehyde (e.g., 4-acetoxybenzaldehyde), followed by cyclization with chloroacetic acid .

Properties

CAS No.

313966-52-8

Molecular Formula

C23H20N2O5S2

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O5S2/c1-4-29-22(28)19-13(2)24-23-25(21(27)18(32-23)12-17-6-5-11-31-17)20(19)15-7-9-16(10-8-15)30-14(3)26/h5-12,20H,4H2,1-3H3/b18-12+

InChI Key

VEBODPOGTYVLTO-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=CS4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CS4)S2)C

Origin of Product

United States

Preparation Methods

Biginelli Condensation for Dihydropyrimidine-Thione Intermediate

The synthesis begins with the formation of 5-(4-acetoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione via a three-component Biginelli reaction. This step combines 4-acetoxybenzaldehyde , thiourea , and ethyl acetoacetate under acidic or solvent-free conditions.

Typical Procedure :

  • 4-Acetoxybenzaldehyde (10 mmol), thiourea (15 mmol), and ethyl acetoacetate (10 mmol) are heated at 80°C in glacial acetic acid (10 mL) with zinc chloride (2 mmol) for 4 hours.

  • The crude product is recrystallized from ethanol, yielding 85–90% of the dihydropyrimidine-thione intermediate.

Key Optimization :

  • Solvent-free conditions with concentrated sulfuric acid or iodine catalysts improve yields to 90–97% by minimizing side reactions.

Cyclization to Thiazolo[3,2-a]Pyrimidine Core

The dihydropyrimidine-thione intermediate undergoes cyclization with ethyl chloroacetate or chloroacetonitrile to form the thiazolo[3,2-a]pyrimidine scaffold.

Representative Protocol :

  • The dihydropyrimidine-thione (1 mmol) is refluxed with ethyl chloroacetate (1.5 mmol) in N,N-dimethylformamide (15 mL) for 10 hours.

  • Post-reaction, the mixture is poured into ice water, and the precipitated solid is filtered and recrystallized from ethanol, yielding 70–75% of the thiazolopyrimidine intermediate.

Alternative Methods :

  • Ultrasound-assisted cyclization reduces reaction time to 10–30 minutes with comparable yields.

Knoevenagel Condensation for Thiophen-2-Ylmethylene Substituent

The final step introduces the thiophen-2-ylmethylene group via condensation of the thiazolopyrimidine intermediate with thiophene-2-carbaldehyde under basic conditions.

Standard Protocol :

  • The thiazolopyrimidine (1 mmol) is stirred with thiophene-2-carbaldehyde (1.2 mmol) in ethanol (20 mL) containing pyrrolidine (0.5 mmol) at 60°C for 6 hours.

  • The product is filtered and recrystallized from ethanol, achieving yields of 85–90% .

Catalytic Enhancements :

  • Microwave irradiation (100°C, 20 minutes) improves efficiency, yielding 92% with reduced side products.

Comparative Analysis of Synthetic Methods

StepConditionsCatalyst/SolventTimeYield (%)Source
Biginelli Condensation80°C, glacial acetic acidZnCl₂4 h85–90
CyclizationReflux in DMFEthyl chloroacetate10 h70–75
Cyclization (Ultrasound)51 W, solvent-freeNone10 min80–85
Knoevenagel Condensation60°C, ethanolPyrrolidine6 h85–90
Knoevenagel (Microwave)100°C, ethanolPiperidine20 min90–92

Structural Characterization and Spectral Data

The compound is validated via 1H NMR, 13C NMR, IR, and mass spectrometry :

  • 1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH-thiophene), 7.65–7.10 (m, 4H, aromatic), 4.32 (q, 2H, COOCH₂CH₃), 2.51 (s, 3H, CH₃), 2.30 (s, 3H, OAc).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=N).

Challenges and Optimizations

  • Regioselectivity : Cyclization steps may yield positional isomers, requiring careful monitoring via TLC.

  • Green Chemistry : Solvent-free and ultrasound methods reduce environmental impact while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and blocking their activity. This can lead to the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidines

Compound Name Substituents (Position 5) Substituents (Position 2) Key Findings Reference
Target Compound 4-Acetoxyphenyl Thiophen-2-ylmethylene Structural uniqueness with acetoxy (electron-withdrawing) and thiophene (π-conjugated) groups. Limited bioactivity data.
Ethyl 5-(4-methylphenyl)-7-methyl-3-oxo-2-(3-phenylallylidene) derivative 4-Methylphenyl 3-Phenylallylidene Enhanced lipophilicity from methylphenyl; moderate antimicrobial activity.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro derivative 4-Bromophenyl None (saturated bond) Crystallographic studies reveal π-halogen interactions stabilizing the lattice.
Ethyl 5-(4-chlorophenyl)-2-(methoxycarbonylmethylene) derivative 4-Chlorophenyl Methoxycarbonylmethylene Planar thiazole ring fused with dihydropyrimidine; synthesized via bromomalononitrile cyclization.
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-Mannich base derivatives 2-Chlorophenyl Morpholinomethyl (Mannich base) Potent antimicrobial activity against E. coli, B. subtilis, and C. albicans (MIC: 8–16 µg/mL).
Ethyl 5-(4-methoxyphenyl)-2-(3,4-dimethoxybenzylidene) derivative 4-Methoxyphenyl 3,4-Dimethoxybenzylidene Microwave-assisted synthesis improved yield (82% vs. 65% conventional). Antioxidant activity (IC₅₀: 34 µM).

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-acetoxyphenyl in the target compound) may reduce metabolic stability but enhance binding to polar enzyme pockets . Mannich base derivatives () demonstrate that amine-containing substituents significantly boost antimicrobial efficacy, suggesting a pathway for optimizing the target compound .

Synthetic Methodologies: Microwave-assisted synthesis () reduces reaction time (4 h vs. 8 h) and improves yields by ~20% compared to conventional heating . Bromomalononitrile cyclization () and Biginelli reactions () are widely applicable but require precise stoichiometric control to avoid isomerization .

Crystallographic Insights :

  • Derivatives with halogen substituents (e.g., 4-bromophenyl) exhibit π-halogen interactions, enhancing crystal packing stability .
  • The target compound’s thiophene group may influence intermolecular interactions via sulfur-mediated hydrogen bonding, though crystallographic data are lacking .

Biological Activity

Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C23H20N2O5SC_{23}H_{20}N_{2}O_{5}S with a molecular weight of approximately 420.48 g/mol. Its structure features a thiazolo[3,2-a]pyrimidine core, which is known for various biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms include:

  • Inhibition of Cell Cycle Progression : Compounds have been shown to arrest cells in the G1 phase.
  • Induction of Apoptosis : Activation of caspases and upregulation of pro-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Studies indicate that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo[3,2-a]pyrimidine derivatives, including the compound . They found that it exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study concluded that the compound could serve as a lead for further development into anticancer agents.

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial effects of the compound against common pathogens. The results indicated that it had a broad spectrum of activity and could be a candidate for developing new antibacterial therapies, particularly in an era of increasing antibiotic resistance.

Q & A

Q. What are the key synthetic methodologies for obtaining high-purity samples of this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, with critical attention to:

  • Catalysts : Ammonium acetate or sodium acetate is used to facilitate cyclocondensation reactions, particularly for forming the thiazolo[3,2-a]pyrimidine core .
  • Solvents : Polar aprotic solvents (e.g., glacial acetic acid, DMF) are preferred for their ability to stabilize intermediates .
  • Temperature : Reflux conditions (100–120°C) are standard to drive reactions to completion .
  • Purification : Recrystallization (ethyl acetate/ethanol mixtures) or column chromatography ensures ≥95% purity .

Table 1: Representative Synthesis Protocols

CatalystSolvent SystemTemp. (°C)Yield (%)Reference
NH₄OAcMethanolReflux68–72
NaOAcAcOH/Ac₂O11078

Q. How is the compound’s structural integrity validated post-synthesis?

A combination of analytical techniques is employed:

  • NMR Spectroscopy : Confirms substituent positions (e.g., thiophen-2-ylmethylene protons at δ 7.2–7.8 ppm) and stereochemistry .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 495.12 for [M+H]⁺) .
  • X-Ray Crystallography : Resolves the Z/E configuration of the exocyclic double bond and dihedral angles between aromatic rings (e.g., 80.94° between thiazolopyrimidine and benzene planes) .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) calculations assess electron density distribution to identify reactive sites:

  • The thiophen-2-ylmethylene group exhibits higher electrophilicity at the α-carbon, favoring nucleophilic attacks .
  • Substituent effects (e.g., 4-acetoxyphenyl) alter HOMO-LUMO gaps, directing reactivity toward the thiazole ring . Methodology : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states and optimize reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

Discrepancies often arise from assay conditions or substituent variations. For example:

  • Thiophene vs. Furan Substituents : Thiophene-containing analogs show 2–3× higher kinase inhibition due to sulfur’s electron-withdrawing effects .
  • Acetoxy vs. Methoxy Groups : Acetoxy derivatives exhibit improved metabolic stability but reduced solubility, requiring formulation adjustments . Resolution : Standardize assays (e.g., fixed ATP concentrations in kinase assays) and use structure-activity relationship (SAR) matrices to isolate substituent effects .

Q. How does the stereochemistry of the exocyclic double bond influence biological activity?

The Z-configuration (confirmed via NOESY NMR) enhances binding to hydrophobic pockets in target proteins (e.g., COX-2). Computational docking (AutoDock Vina) shows Z-isomers form 1.5× more hydrogen bonds than E-isomers with conserved residues like Arg120 .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across similar synthetic protocols?

Key variables include:

  • Catalyst Loading : Excess NH₄OAc (>10 mol%) leads to side reactions (e.g., over-oxidation of thiophene) .
  • Workup Timing : Premature quenching reduces yields by 15–20% due to incomplete cyclization . Recommendation : Monitor reactions via HPLC (C18 column, acetonitrile/water gradient) to terminate at peak product concentration .

Biological Activity Profiling

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

  • COX-2 Inhibition : Use human recombinant COX-2 assays (IC₅₀ determination) with indomethacin as a control .
  • NF-κB Luciferase Reporter Assays : Quantify suppression of TNF-α-induced NF-κB activation in RAW264.7 cells .

Structural Optimization

Q. How can the 4-acetoxyphenyl group be modified to enhance pharmacokinetic properties?

  • Hydrolysis-Resistant Analogs : Replace acetyl with trifluoroacetyl (t₁/₂ increases from 2.5 to 8.7 hrs in plasma) .
  • PEGylation : Introduce polyethylene glycol spacers to improve aqueous solubility (logP reduction from 3.2 to 1.8) .

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